molecular formula C15H16ClFIN3O3 B1194693 Pimasertib hydrochloride CAS No. 1236361-78-6

Pimasertib hydrochloride

Cat. No.: B1194693
CAS No.: 1236361-78-6
M. Wt: 467.66 g/mol
InChI Key: HIEXZUXKTABHCP-PPHPATTJSA-N
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Preparation Methods

The synthesis of Pimasertib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving pyridine derivatives and other organic reagents . Industrial production methods typically involve large-scale synthesis under stringent quality control to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Pimasertib hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pimasertib hydrochloride has a wide range of scientific research applications, particularly in the fields of:

Comparison with Similar Compounds

Pimasertib hydrochloride is unique among MEK inhibitors due to its high specificity and potency. Similar compounds include:

This compound stands out due to its unique binding site, which allows for high specificity to MEK proteins and prevents cross-inhibition of other serine/threonine protein kinases .

Properties

CAS No.

1236361-78-6

Molecular Formula

C15H16ClFIN3O3

Molecular Weight

467.66 g/mol

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C15H15FIN3O3.ClH/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21;/h1-5,7,10,20-22H,6,8H2,(H,19,23);1H/t10-;/m0./s1

InChI Key

HIEXZUXKTABHCP-PPHPATTJSA-N

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O.Cl

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O.Cl

Origin of Product

United States

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